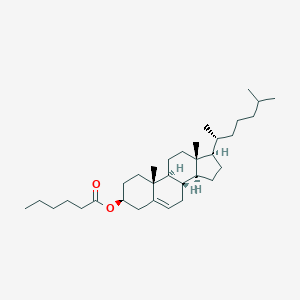
Cholest-5-en-3beta-yl hexanoate
Overview
Description
Cholest-5-en-3beta-yl hexanoate belongs to a class of chemical compounds known as sterol esters, derived from cholest-5-en-3beta-ol, commonly known as cholesterol. Sterol esters like this compound are important in the study of lipid structures and functions, as well as in the development of liquid crystals and other materials.
Synthesis Analysis
The synthesis of cholest-5-ene-3beta-carboxylates, including compounds similar to this compound, involves esterification reactions and detailed organic synthesis routes. These syntheses provide insights into the chemical behavior and reactivity of sterol esters, impacting their physical properties and potential applications (Harwood, Toyne, Goodby, Parsley, & Gray, 2000).
Molecular Structure Analysis
The molecular structure of sterol esters like this compound is characterized by the presence of a sterol nucleus attached to a fatty acid chain via an ester linkage. The structural analysis reveals how the ester linkage influences the overall molecular conformation and properties of the compound. This can be inferred from studies on similar sterol compounds (Conner, Parish, Schroepfer, & Quiocho, 1977).
Scientific Research Applications
1. Lipid and Weight Regulation
Polyfluoroalkyl chemicals (PFCs), structurally similar to Cholest-5-en-3beta-yl hexanoate, have been studied for their potential impact on lipid and weight regulation. Nelson, Hatch, and Webster (2009) explored the relationship between PFC serum concentrations and lipid and weight outcomes in a large data set. They discovered a positive association between certain PFCs and total and non-high-density cholesterol, highlighting the relevance of studying the impact of such chemicals on lipid metabolism and body weight regulation (Nelson, Hatch, & Webster, 2009).
2. Lipid Peroxidation and Oxidative Stress
Cholesterol hydroperoxides, including compounds structurally akin to this compound, have been identified in human erythrocyte membranes, especially in patients with certain conditions such as alcoholism. The presence of these hydroperoxides, such as 5alpha-hydroperoxycholest-6-en-3beta-ol, in erythrocyte membranes suggests enhanced lipid peroxidation, which could contribute to tissue damage and other pathological conditions (Adachi et al., 1999).
3. Cholesterol Metabolism in Neurological Disorders
Abdel-Khalik et al. (2016) investigated the cholesterol metabolism in the context of amyotrophic lateral sclerosis (ALS). They found that cholesterol and its metabolites could serve as biomarkers for neurodegeneration. Specifically, they identified altered levels of cholesterol metabolites, including 3β,7α-dihydroxycholest-5-en-26-oic acid and its precursors, in the cerebrospinal fluid of ALS patients. These findings underline the significance of cholesterol metabolism and its related compounds, such as this compound, in understanding and potentially managing neurological disorders (Abdel-Khalik et al., 2016).
4. Bile Acid Synthesis and Fetal Development
Paumgartner et al. (1977) highlighted the presence of 3beta-hydroxy-5-cholenoic acid in human amniotic fluid, indicating a unique fetal pathway of bile acid synthesis. This finding suggests the importance of cholesterol and its derivatives in fetal development and the potential role of compounds like this compound in understanding developmental biology (Paumgartner, Délèze, & Karlaganis, 1977).
Mechanism of Action
Cholesterol Hexanoate, also known as Cholesteryl Caproate, Cholesteryl Hexanoate, or Cholest-5-en-3beta-yl Hexanoate, is an organic compound belonging to the class of esters . It has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions .
Target of Action
It’s known that cholesterol and its derivatives play a crucial role in various biological processes, including membrane structure, precursor for the synthesis of the steroid hormones, the bile acids, and vitamin d .
Mode of Action
It is formed from the reaction between cholesterol and caproic acid . The reactions share a common stereospecific (pro-R or pro-S) mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .
Biochemical Pathways
Cholesterol Hexanoate likely impacts the cholesterol metabolism pathway. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as roxadustat, are well characterized . The apparent volume of distribution, apparent clearance, renal clearance, elimination half-life, plasma binding, and the fraction eliminated by hemodialysis are all factors that could potentially impact the bioavailability of Cholesterol Hexanoate.
Result of Action
It’s known that cholesterol and its derivatives have several applications in the pharmaceutical industry, particularly as bioactive compounds with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Action Environment
The action environment of Cholesterol Hexanoate is likely to be influenced by various factors. For instance, it has been shown to have the ability to form films with high stability and good optical properties . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other compounds.
Safety and Hazards
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBODWXATDKICU-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1062-96-0 | |
| Record name | Cholesteryl caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1062-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of Cholesteryl hexanoate and how does it relate to its packing?
A1: Cholesteryl hexanoate crystallizes in the monoclinic space group P21. [, , ] The molecules arrange themselves in monolayers, with their long axes antiparallel and tilted. [] Within these monolayers, the cholesteryl groups pack closely together. [, ] This type of packing, often referred to as Monolayer Type II, is similar to that observed in other cholesterol derivatives like cholesteryl octanoate and cholesteryl oleate. [, , ]
Q2: How does the length of the alkyl chain in cholesterol esters affect their phase transitions?
A2: The length of the alkyl chain in cholesterol esters plays a significant role in determining their phase behavior. Studies on binary mixtures of cholesteryl esters with varying alkyl chain lengths, such as cholesteryl palmitate (C16), cholesteryl myristate (C14), cholesteryl nonanoate (C9), and cholesteryl caproate (C6), have demonstrated the influence of chain length on phase transition temperatures and the nature of the transitions. [, , ] For example, decreasing the mean molecular length by altering the composition of these mixtures can shift the smectic A - cholesteric phase transition towards a second-order transition. [, ]
Q3: Can high pressure induce new liquid crystalline phases in Cholesteryl hexanoate?
A3: While some studies suggested the possibility of a pressure-induced smectic phase in Cholesteryl pentanoate (a closely related compound), investigations on Cholesteryl hexanoate under high pressure (up to 2600 bars) did not reveal such a phase. [] Instead, the cholesteric phase range expanded with increasing pressure and temperature. []
Q4: Can Cholesteryl hexanoate be used to modify the properties of polymers?
A4: Yes, Cholesteryl hexanoate has been successfully used as a side chain in the synthesis of chitosan derivatives. [] Incorporating Cholesteryl hexanoate enhances the solubility of chitosan and imparts liquid crystalline properties to the resulting polymers. [] These modified chitosan derivatives show promise as potential drug delivery vehicles. []
Q5: How do the crystal structures of Cholesteryl hexanoate and Cholesteryl pentyl carbonate compare?
A5: Both Cholesteryl hexanoate and Cholesteryl pentyl carbonate crystallize in the monoclinic space group P21 and exhibit the Monolayer Type II packing arrangement, with antiparallel molecules forming monolayers. [, ] The cholesteryl groups are closely packed within these layers, and the alkyl chains are oriented towards the interlayer space. [, ] This structural similarity contributes to the comparable physical properties and phase behavior observed for these compounds.
Q6: What techniques are used to study the phase transitions in Cholesteryl hexanoate and its derivatives?
A6: Several techniques are employed to study the phase transitions in these compounds. Differential scanning calorimetry (DSC) is commonly used to measure the latent heat associated with phase transitions, providing information about the thermodynamics of the transitions. [, ] Small-angle X-ray diffraction is another valuable tool, revealing information about the molecular ordering and domain sizes within different phases. [] Additionally, viscosity measurements can be used to identify changes in the flow behavior of the liquid crystals, which can signal the occurrence of phase transitions. [] The thermo dielectric effect, specifically the production of thermoelectrets during phase transitions, is also employed to precisely determine phase transition temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




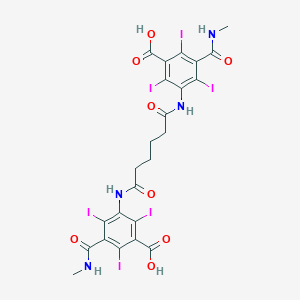


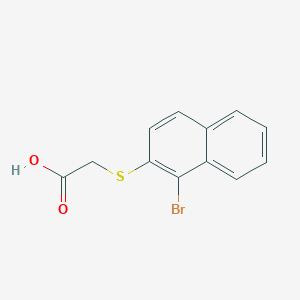
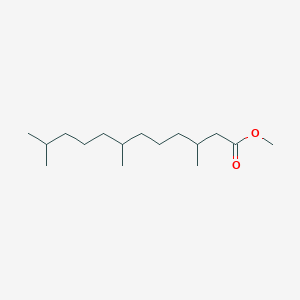
![Spiro[3.3]heptane](/img/structure/B86710.png)
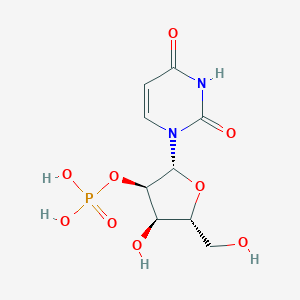




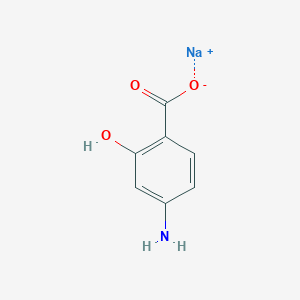
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)